2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-isopropylphenyl)acetamide
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Overview
Description
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-isopropylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-isopropylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Introduction of the benzylthio group: The thiadiazole intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzylthio group.
Thioether formation: The resulting compound is further reacted with 2-isopropylphenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The benzylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-isopropylphenyl)acetamide
- 2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-isopropylphenyl)acetamide
Uniqueness
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-isopropylphenyl)acetamide is unique due to the presence of the benzylthio group, which can enhance its biological activity and provide specific interactions with molecular targets. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
476486-11-0 |
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Molecular Formula |
C20H21N3OS3 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H21N3OS3/c1-14(2)16-10-6-7-11-17(16)21-18(24)13-26-20-23-22-19(27-20)25-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,21,24) |
InChI Key |
AEXDKPGEZYICBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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